

GDC-3280 Application Notes and Protocols for Fibrosis Studies

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Compound of Interest

Compound Name: GDC-3280

Cat. No.: B12372202

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental design for studying the anti-fibrotic potential of **GDC-3280** (also known as AK3280). The information compiled here is based on preclinical and clinical data, offering insights into its mechanism of action and methodologies for its evaluation.

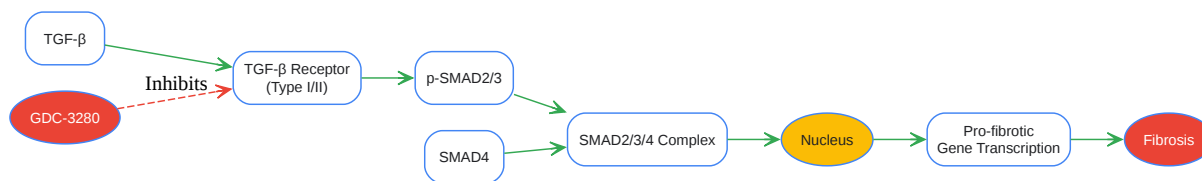
Introduction

GDC-3280 is an orally bioavailable small molecule developed as a potential therapeutic agent for fibrotic diseases, with a primary focus on Idiopathic Pulmonary Fibrosis (IPF).^{[1][2]} It is designed to improve upon the efficacy and tolerability of existing anti-fibrotic therapies like pirfenidone.^[1] Preclinical and clinical studies have demonstrated its potential to modulate key fibrotic pathways and slow disease progression.

Mechanism of Action

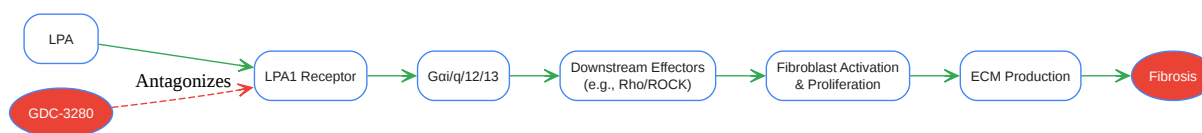
GDC-3280 is understood to exert its anti-fibrotic effects by modulating multiple signaling pathways implicated in the pathogenesis of fibrosis. The primary pathways influenced by **GDC-3280** are Transforming Growth Factor-beta (TGF- β) and Lysophosphatidic Acid (LPA) signaling. The molecule is designed to reduce fibroblast proliferation and activation, and to inhibit the excessive deposition of extracellular matrix (ECM), which are hallmark features of fibrotic tissue.

Signaling Pathway Diagrams



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TGF-β Signaling Pathway in Fibrosis.



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LPA Signaling Pathway in Fibrosis.

Preclinical Experimental Design

GDC-3280 has demonstrated broad anti-fibrotic activity in various preclinical animal models of fibrosis, including pulmonary, hepatic, cardiac, and skin fibrosis.[3] The following are representative protocols for evaluating the efficacy of **GDC-3280** in common preclinical models.

Pulmonary Fibrosis Model

A widely used and accepted model for inducing pulmonary fibrosis is the administration of bleomycin.

Protocol: Bleomycin-Induced Pulmonary Fibrosis in Mice

- Animal Model: C57BL/6 mice (8-10 weeks old) are commonly used due to their susceptibility to bleomycin-induced fibrosis.[4]
- Induction of Fibrosis: A single intratracheal instillation of bleomycin (1.5 - 3.0 U/kg) is administered to anesthetized mice.[4][5] A control group receives sterile saline.
- **GDC-3280** Administration:
 - Prophylactic Dosing: **GDC-3280** is administered orally (e.g., via gavage) daily, starting on the same day as bleomycin administration and continuing for 14-21 days.
 - Therapeutic Dosing: **GDC-3280** administration begins 7-10 days after bleomycin instillation, once fibrosis is established, and continues for an additional 14 days.
 - Dose Range: A dose-ranging study should be performed. Based on preclinical data for similar compounds, a range of 10-100 mg/kg could be explored.
- Endpoint Analysis (Day 21 or 28):
 - Histopathology: Lungs are harvested, fixed, and stained with Masson's trichrome to assess collagen deposition and the extent of fibrosis (e.g., using the Ashcroft scoring system).[4]
 - Hydroxyproline Assay: The total lung collagen content is quantified using a hydroxyproline assay.[5]
 - Bronchoalveolar Lavage (BAL): BAL fluid is collected to analyze inflammatory cell infiltration (total and differential cell counts) and cytokine levels (e.g., TGF- β 1, IL-6).[5]
 - Gene Expression Analysis: RNA is extracted from lung tissue to measure the expression of pro-fibrotic genes (e.g., Col1a1, Acta2, Tgf- β 1) via qRT-PCR.

Liver Fibrosis Model

Carbon tetrachloride (CCl₄) is a classic hepatotoxin used to induce liver fibrosis in rodents.

Protocol: Carbon Tetrachloride (CCl₄)-Induced Liver Fibrosis in Mice or Rats

- Animal Model: Male Sprague-Dawley rats or C57BL/6 mice are frequently used.[\[6\]](#)[\[7\]](#)
- Induction of Fibrosis: CCl₄ is administered intraperitoneally (i.p.) or via oral gavage, typically twice a week for 4-8 weeks.[\[7\]](#)[\[8\]](#) The CCl₄ is usually diluted in a vehicle like corn oil or olive oil.[\[6\]](#)
- **GDC-3280 Administration:** **GDC-3280** is administered orally on a daily basis, either starting with the first CCl₄ injection (prophylactic) or after 2-4 weeks of CCl₄ administration (therapeutic).
- Endpoint Analysis (after 4-8 weeks):
 - Histopathology: Liver sections are stained with Sirius Red or Masson's trichrome to visualize and quantify collagen deposition and the degree of fibrosis.
 - Hydroxyproline Assay: Liver tissue is analyzed for total collagen content.
 - Serum Biomarkers: Blood is collected to measure liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST) as indicators of liver damage.
 - Gene Expression Analysis: Hepatic expression of fibrotic markers like α -SMA (Acta2), Col1a1, and Timp1 is assessed by qRT-PCR.

Clinical Trial Design

The clinical development of **GDC-3280** has progressed through Phase I and Phase II trials, providing valuable data on its safety, pharmacokinetics, and preliminary efficacy in humans.

Phase I Clinical Trial in Healthy Volunteers

A Phase I, randomized, double-blind, placebo-controlled, single- and multiple-ascending dose study was conducted to evaluate the safety, tolerability, and pharmacokinetics of **GDC-3280** in healthy subjects.[\[9\]](#)

Table 1: Phase I Clinical Trial Design Summary

Parameter	Details
Study Population	Healthy Adult Volunteers
Study Design	Randomized, Double-Blind, Placebo-Controlled
Part A: Single Ascending Dose (SAD)	Single oral doses of GDC-3280 (25 mg to 1600 mg) or placebo were administered in a fasted state.[9]
Part B: Multiple Ascending Dose (MAD)	Multiple oral doses of GDC-3280 (e.g., 200 mg, 275 mg, 525 mg) or placebo were administered for 7 days.[9]
Primary Endpoints	Safety and tolerability (adverse events, vital signs, ECGs, laboratory tests).[9]
Secondary Endpoints	Pharmacokinetic parameters (Cmax, Tmax, AUC, half-life).[9]

Phase II Clinical Trial in IPF Patients

A Phase II, randomized, double-blind, placebo-controlled, proof-of-concept study was conducted to evaluate the efficacy, safety, and tolerability of **GDC-3280** in patients with Idiopathic Pulmonary Fibrosis (IPF).

Table 2: Phase II Clinical Trial Design Summary

Parameter	Details
Study Population	Patients with a confirmed diagnosis of Idiopathic Pulmonary Fibrosis (IPF)
Study Design	Randomized, Double-Blind, Placebo-Controlled
Treatment Arms	Multiple dose cohorts of GDC-3280 (e.g., 100 mg, 200 mg, 300 mg, 400 mg) administered twice daily (BID) versus placebo.
Treatment Duration	24 weeks
Primary Endpoint	Change from baseline in Forced Vital Capacity (FVC)
Secondary Endpoints	Safety and tolerability, change in 6-minute walk distance (6MWD), patient-reported outcomes (e.g., St. George's Respiratory Questionnaire - SGRQ), change in diffusing capacity of the lungs for carbon monoxide (DLCO).

Quantitative Data Summary

The following tables summarize key quantitative data from the clinical trials of **GDC-3280**.

Table 3: Phase I Pharmacokinetic Parameters (Single Dose)[9]

Dose	Cmax (ng/mL)	Tmax (hr)	AUC (ng*hr/mL)
25 mg	Data not specified	< 4.0	Data not specified
200 mg	Data not specified	< 4.0	Data not specified
400 mg	Data not specified	< 4.0	Data not specified
800 mg	Data not specified	< 4.0	Data not specified
1600 mg	Data not specified	< 4.0	Data not specified

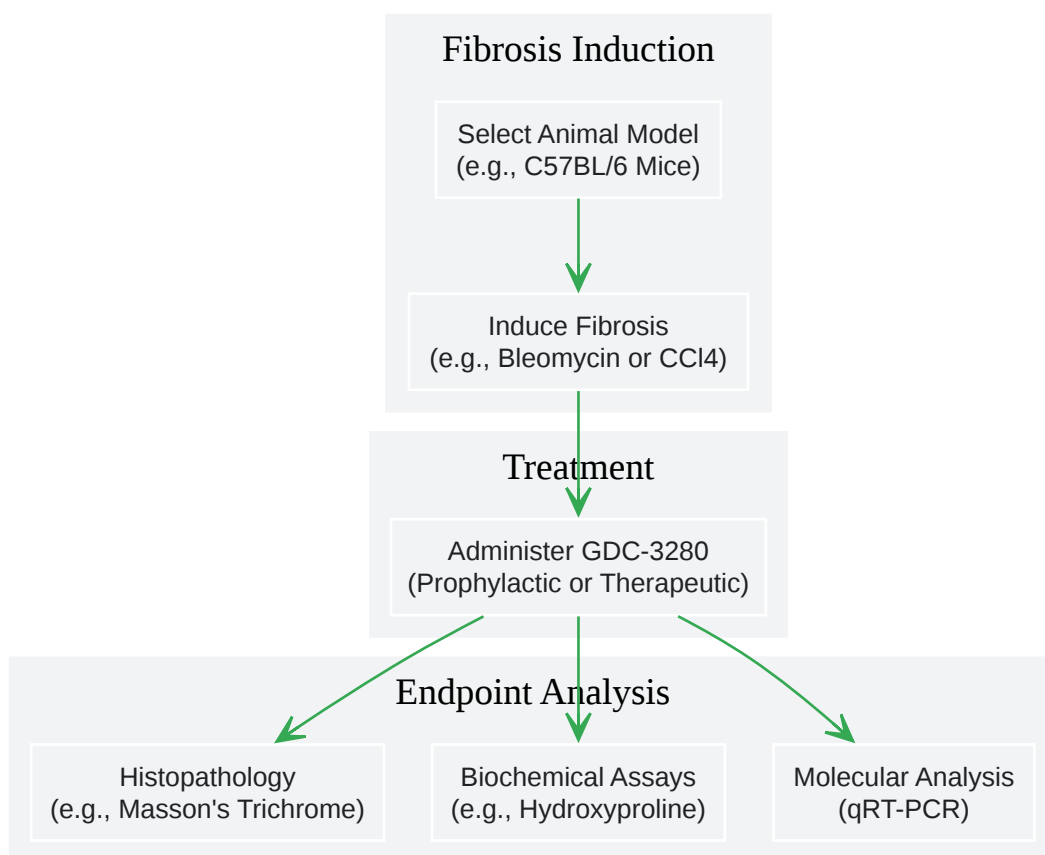
Note: Specific values for Cmax and AUC were not available in the provided search results, but the median Tmax was consistently less than 4 hours. Exposure increased with dose, but was less than dose-proportional at higher doses in the single-dose study.

Table 4: Phase II Efficacy Results (Change in FVC at 24 Weeks)

Treatment Group	Mean Change in FVC (mL)	p-value vs. Placebo
Placebo	Decline (specific value not provided)	-
GDC-3280 (100 mg BID)	Data not specified	Data not specified
GDC-3280 (200 mg BID)	Data not specified	Data not specified
GDC-3280 (300 mg BID)	Data not specified	Data not specified
GDC-3280 (400 mg BID)	+209.4	0.002

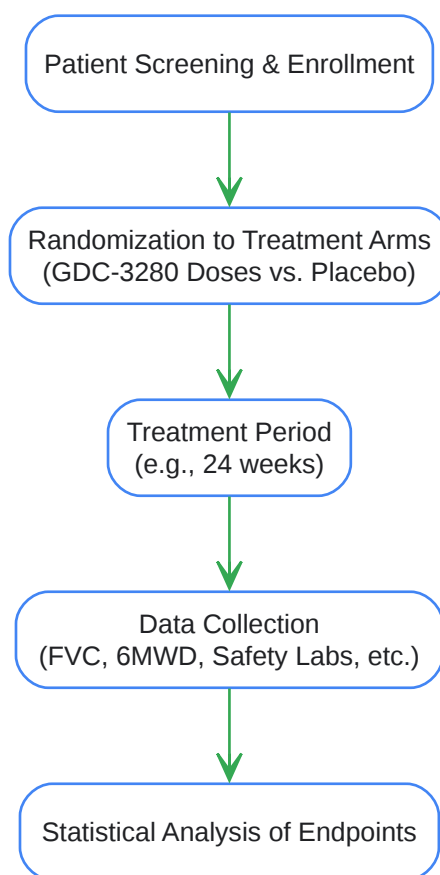
Note: The 400 mg BID dose group showed a statistically significant improvement in FVC from baseline compared to placebo.

Experimental Workflow Diagrams



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Preclinical Evaluation Workflow.



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Clinical Trial Workflow.

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